Cas no 108159-96-2 (3-Fluoro-5-nitrobenzaldehyde)

3-Fluoro-5-nitrobenzaldehyde is a fluorinated aromatic aldehyde with a nitro substituent, commonly used as a versatile intermediate in organic synthesis. Its key advantages include high reactivity due to the electron-withdrawing effects of both the fluorine and nitro groups, making it valuable for nucleophilic substitution and condensation reactions. The compound’s structural features facilitate the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its crystalline form ensures consistent purity, while the fluorine atom enhances metabolic stability in bioactive derivatives. Suitable for controlled functionalization, 3-Fluoro-5-nitrobenzaldehyde is a preferred building block in medicinal chemistry and material science research.
3-Fluoro-5-nitrobenzaldehyde structure
3-Fluoro-5-nitrobenzaldehyde structure
Product Name:3-Fluoro-5-nitrobenzaldehyde
CAS No:108159-96-2
MF:C7H4FNO3
MW:169.109965324402
MDL:MFCD11111000
CID:97309
PubChem ID:13640590
Update Time:2025-11-02

3-Fluoro-5-nitrobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-Fluoro-5-nitrobenzaldehyde
    • Benzaldehyde, 3-fluoro-5-nitro-
    • ACMC-2098z1
    • ACT07047
    • AGN-PC-00NHZV
    • ANW-15899
    • CL8330
    • CTK0G2805
    • PubChem17099
    • 5-nitro-3-fluorobenzaldehyde
    • 3-fluoro-5-nitrobenz-aldehyde
    • BNZAUKCPEARMKF-UHFFFAOYSA-N
    • AM82989
    • AB63584
    • AS06917
    • SY034472
    • AB0034673
    • ST24028530
    • X8863
    • AC-28471
    • Z1198314266
    • 3-Fluoro-5-nitro-benzaldehyde
    • AKOS006306936
    • GS-4022
    • SCHEMBL3048927
    • MFCD11111000
    • 108159-96-2
    • FT-0687188
    • EN300-1272917
    • CS-W021925
    • AKOS025395616
    • DTXSID70545670
    • DB-011196
    • MDL: MFCD11111000
    • Inchi: 1S/C7H4FNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H
    • InChI Key: BNZAUKCPEARMKF-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=O)C=C(C=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 169.01752
  • Monoisotopic Mass: 169.01752115g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.9
  • XLogP3: 1.3

Experimental Properties

  • Density: 1.443
  • Boiling Point: 265 ºC
  • Flash Point: 114 ºC
  • PSA: 60.21

3-Fluoro-5-nitrobenzaldehyde Pricemore >>

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3-Fluoro-5-nitrobenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:108159-96-2)3-Fluoro-5-nitrobenzaldehyde
Order Number:A895353
Stock Status:in Stock
Quantity:25g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:51
Price ($):365.0/151.0
Email:sales@amadischem.com

3-Fluoro-5-nitrobenzaldehyde Related Literature

Additional information on 3-Fluoro-5-nitrobenzaldehyde

Recent Advances in the Application of 3-Fluoro-5-nitrobenzaldehyde (CAS: 108159-96-2) in Chemical Biology and Pharmaceutical Research

3-Fluoro-5-nitrobenzaldehyde (CAS: 108159-96-2) has emerged as a key synthetic intermediate in pharmaceutical chemistry and chemical biology research. Recent studies have highlighted its versatility in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and antimicrobial agents. The unique electronic properties conferred by the fluorine and nitro substituents make this compound particularly valuable for structure-activity relationship (SAR) studies in drug discovery programs.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 3-Fluoro-5-nitrobenzaldehyde as a precursor in the synthesis of potent EGFR inhibitors. The research team utilized the aldehyde functionality for Schiff base formation with various hydrazine derivatives, yielding compounds with significant antiproliferative activity against non-small cell lung cancer cell lines. The presence of the fluorine atom was found to enhance metabolic stability, while the nitro group facilitated subsequent transformations into amino derivatives for further structural diversification.

In antimicrobial research, a recent publication in Bioorganic Chemistry (2024) reported the development of novel quinolone derivatives using 108159-96-2 as a building block. The electron-withdrawing nature of the substituents enabled efficient cyclization reactions, resulting in compounds with broad-spectrum activity against drug-resistant bacterial strains. Particularly noteworthy was the enhanced membrane permeability observed in these derivatives, attributed to the fluorine substitution pattern.

The compound has also found applications in chemical biology probes development. A Nature Chemical Biology paper (2023) described its incorporation into activity-based protein profiling (ABPP) reagents, where the aldehyde group served as a reactive warhead for covalent modification of catalytic lysine residues in enzymes. The fluorinated aromatic ring provided optimal balance between reactivity and selectivity, enabling precise target identification in complex proteomes.

Recent synthetic methodology advancements have expanded the utility of 3-Fluoro-5-nitrobenzaldehyde in parallel synthesis approaches. A 2024 ACS Combinatorial Science report detailed its use in Ugi-type multicomponent reactions, where the electron-deficient aromatic ring facilitated the formation of pharmacologically relevant heterocyclic scaffolds. This approach has significantly accelerated the discovery of novel chemotypes for neurological targets.

From a safety and handling perspective, updated Material Safety Data Sheets (2024 revisions) emphasize the need for proper ventilation when working with 108159-96-2 due to its potential respiratory sensitization properties. However, its favorable physicochemical properties (melting point 92-94°C, moderate solubility in organic solvents) continue to make it a practical choice for laboratory-scale synthesis.

Looking forward, the unique properties of 3-Fluoro-5-nitrobenzaldehyde position it as a valuable tool in emerging areas such as PROTAC development and covalent drug discovery. Several pharmaceutical companies have included derivatives of this scaffold in their preclinical pipelines, particularly for challenging targets where traditional drug design approaches have shown limitations.

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Amadis Chemical Company Limited
(CAS:108159-96-2)3-Fluoro-5-nitrobenzaldehyde
A895353
Purity:99%/99%
Quantity:25g/10g
Price ($):365.0/151.0
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